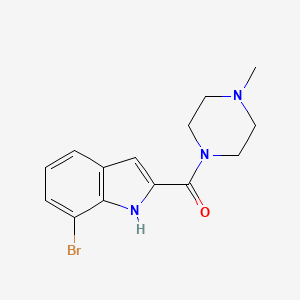
(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and a 4-methylpiperazine moiety attached to the methanone group. It is of significant interest in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination of Indole: The indole ring is brominated at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Formation of Indole-2-carboxylic Acid: The brominated indole is then converted to indole-2-carboxylic acid through a carboxylation reaction.
Coupling with 4-Methylpiperazine: The indole-2-carboxylic acid is then coupled with 4-methylpiperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the methanone moiety, converting it to an alcohol.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its derivatives may find applications in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The indole ring can interact with aromatic amino acids in proteins, while the piperazine moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (7-bromo-1H-indol-2-yl)boronic acid
- 7-bromo-1H-indole-2-carboxylic acid
- 2-(7-bromo-1H-indol-2-yl)ethanamine
Uniqueness
(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone is unique due to the presence of both the brominated indole ring and the 4-methylpiperazine moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the bromine atom enhances its reactivity, while the piperazine moiety contributes to its potential biological activity.
特性
CAS番号 |
459168-51-5 |
|---|---|
分子式 |
C14H16BrN3O |
分子量 |
322.20 g/mol |
IUPAC名 |
(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H16BrN3O/c1-17-5-7-18(8-6-17)14(19)12-9-10-3-2-4-11(15)13(10)16-12/h2-4,9,16H,5-8H2,1H3 |
InChIキー |
JHFKQCKHXVCFDJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


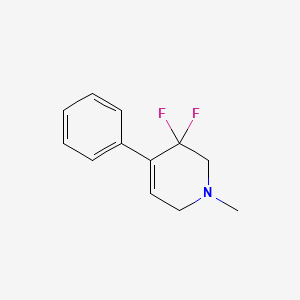
![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)

![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
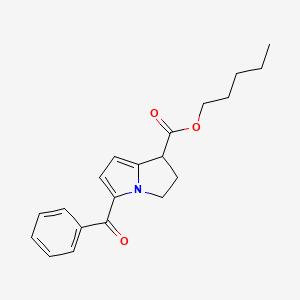

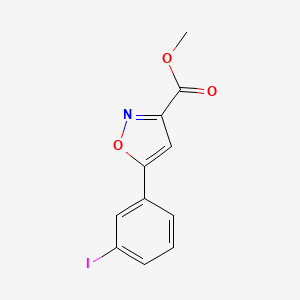
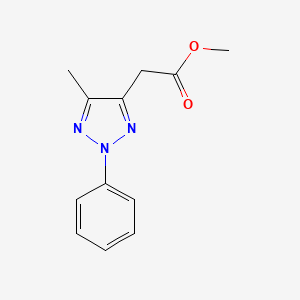
![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
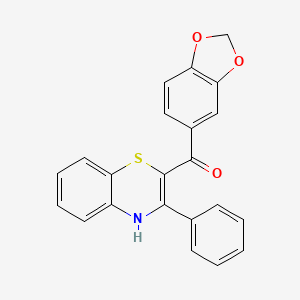

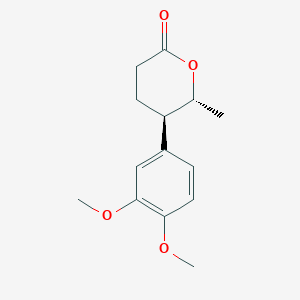
![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)
